
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-5-yl)propanoic acid, also known as Fmoc-L-pyrazole-D-proline (Fmoc-Py-Pro-OH), is a chemical compound that has gained significant attention in scientific research due to its diverse applications.
Aplicaciones Científicas De Investigación
Fmoc-Py-Pro-OH has a wide range of scientific research applications, including peptide synthesis, drug discovery, and bioconjugation. Fmoc-Py-Pro-OH is commonly used as a protecting group for amino acids during peptide synthesis. It is also used as a building block for the synthesis of cyclic peptides and peptidomimetics. In drug discovery, Fmoc-Py-Pro-OH is used as a scaffold for the development of novel drugs. Additionally, Fmoc-Py-Pro-OH is used in bioconjugation reactions to modify peptides and proteins for various applications.
Mecanismo De Acción
The mechanism of action of Fmoc-Py-Pro-OH is not fully understood. However, it is believed that Fmoc-Py-Pro-OH interacts with enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Fmoc-Py-Pro-OH has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antitumor properties. Additionally, Fmoc-Py-Pro-OH has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Fmoc-Py-Pro-OH is its versatility in scientific research applications. It can be used as a building block for the synthesis of various peptides and peptidomimetics. Additionally, Fmoc-Py-Pro-OH is readily available and relatively inexpensive. However, one limitation of Fmoc-Py-Pro-OH is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of Fmoc-Py-Pro-OH. One area of interest is the development of Fmoc-Py-Pro-OH-based drugs for the treatment of various diseases. Additionally, there is potential for the use of Fmoc-Py-Pro-OH in the development of new bioconjugation strategies. Finally, further research is needed to fully understand the mechanism of action of Fmoc-Py-Pro-OH and its potential applications in various fields of scientific research.
Conclusion
In conclusion, Fmoc-Py-Pro-OH is a versatile chemical compound that has gained significant attention in scientific research due to its diverse applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Fmoc-Py-Pro-OH has the potential to be a valuable tool in various fields of scientific research and its continued study is warranted.
Métodos De Síntesis
The synthesis method of Fmoc-Py-Pro-OH involves a series of chemical reactions. The first step involves the synthesis of 2-bromo-9H-fluorene, which is then reacted with sodium hydride to form 9H-fluorene. The second step involves the reaction of 9H-fluorene with methyl chloroformate to form 9H-fluorenylmethyl chloroformate. The final step involves the reaction of 9H-fluorenylmethyl chloroformate with pyrazole-D-proline to form Fmoc-Py-Pro-OH.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(11-13-9-10-22-24-13)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,22,24)(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIVRGPOWWPVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NN4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrazol-3-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Hydroxymethyl)cyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2948596.png)
![1,6,7-trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948598.png)

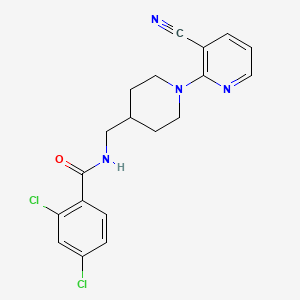
![2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2948601.png)
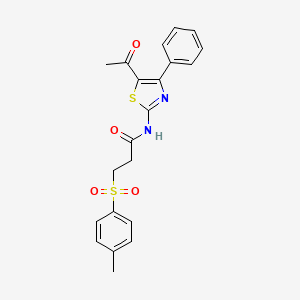
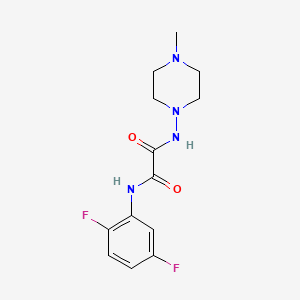
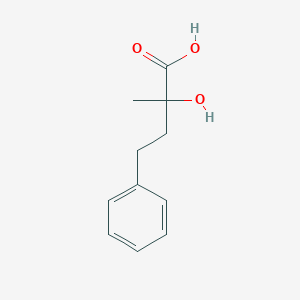
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2948609.png)
![5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2948612.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2948614.png)
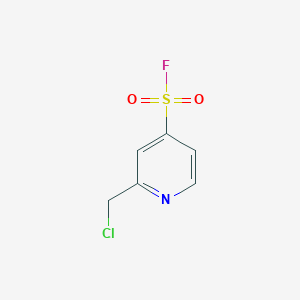
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2948616.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone](/img/structure/B2948617.png)